molecular formula C6H14ClNO2S B8487365 N-(propan-2-yl)-N-propylsulfamoyl chloride

N-(propan-2-yl)-N-propylsulfamoyl chloride

Cat. No. B8487365
M. Wt: 199.70 g/mol
InChI Key: PYNZMNMGUHSPTC-UHFFFAOYSA-N
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Patent
US07232926B2

Procedure details

52.6 g (0.356 mol) of sulfur trioxide as a 60% solution in 1,2-dichloroethane were added with stirring at from 0 to 5° C. within 25 min to a solution of 60.75 g (0.652 mol) of α-picoline in 400 ml of 1,2-dichloroethane, followed by washing with 80 ml of 1,2-dichloroethane and stirring for 15 min until the temperature rose to 22° C. 30 g (0.296 mol). of N-isopropyl-N-(n-propyl)amine were then added within 20 min with stirring and external cooling at from 20 to 30° C., followed by washing with 80 ml of 1,2-dichloroethane and stirring at 50° C. for 15 min. After cooling to 25° C., 54.6 g (0.356 mol) of phosphorus oxychloride were added with stirring and cooling to 25-30° C. within 15 min, followed by washing with 200 ml of 1,2-dichloroethane and heating to 75° C. After stirring at this temperature for 1 h, the reaction mixture was cooled and concentrated under reduced pressure, and the residue obtained was stirred 3 times with 200 ml each time of methyl tert-butyl ether. The methyl tert-butyl ether phases were decanted off and extracted twice with dilute hydrochloric acid. The organic phase was dried over magnesium sulfate, the drying agent was filtered off and the organic phase was concentrated. 55.1 g (91.3% of theory) of the title compound having a refractive index nD23=1.4605 were obtained. A gas chromatography analysis (column: Macherey and Nagel 25 m Optima 17 GC 9; pressure 14.5 psi; helium; column flow 0.6 ml/min; split, 30 ml/min; injector 280° C., detector 320° C.) showed a degree of purity of 96% (RT=11.87 min).
Quantity
52.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60.75 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=O)=[O:2].[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11].P(Cl)(Cl)([Cl:14])=O.C(OC)(C)(C)C>ClCCCl>[CH:6]([N:5]([CH2:10][CH2:9][CH3:8])[S:1]([Cl:14])(=[O:4])=[O:2])([CH3:11])[CH3:7]

Inputs

Step One
Name
Quantity
52.6 g
Type
reactant
Smiles
S(=O)(=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
60.75 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
54.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
stirring for 15 min until the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with 80 ml of 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
rose to 22° C
ADDITION
Type
ADDITION
Details
of N-isopropyl-N-(n-propyl)amine were then added within 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
by washing with 80 ml of 1,2-dichloroethane
STIRRING
Type
STIRRING
Details
stirring at 50° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 25-30° C. within 15 min
Duration
15 min
WASH
Type
WASH
Details
by washing with 200 ml of 1,2-dichloroethane
TEMPERATURE
Type
TEMPERATURE
Details
heating to 75° C
STIRRING
Type
STIRRING
Details
After stirring at this temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
The methyl tert-butyl ether phases were decanted off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
A gas chromatography analysis (column: Macherey and Nagel 25 m Optima 17 GC 9; pressure 14.5 psi; helium; column flow 0.6 ml/min; split, 30 ml/min; injector 280° C., detector 320° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)N(S(=O)(=O)Cl)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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